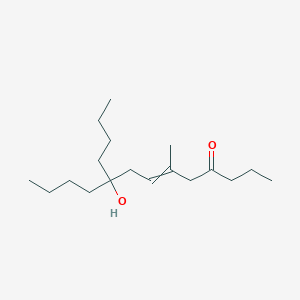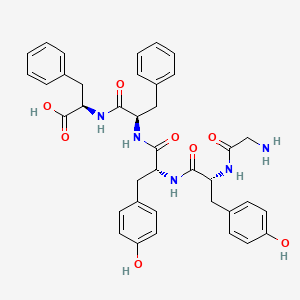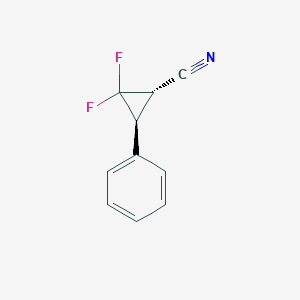![molecular formula C9H10N2O3 B12601693 N-[(1R)-1-(4-nitrophenyl)ethyl]formamide CAS No. 650608-24-5](/img/structure/B12601693.png)
N-[(1R)-1-(4-nitrophenyl)ethyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R)-1-(4-nitrophenyl)ethyl]formamide is a chemical compound with the molecular formula C9H10N2O3 It is characterized by the presence of a nitrophenyl group attached to an ethyl chain, which is further connected to a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-(4-nitrophenyl)ethyl]formamide typically involves the reaction of 4-nitroacetophenone with formamide under specific conditions. The process may include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques can help in achieving consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-(4-nitrophenyl)ethyl]formamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Reduction: The major product is N-[(1R)-1-(4-aminophenyl)ethyl]formamide.
Substitution: The products depend on the substituent introduced, such as N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide when acetic anhydride is used.
Scientific Research Applications
N-[(1R)-1-(4-nitrophenyl)ethyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(1R)-1-(4-nitrophenyl)ethyl]formamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the formamide group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(1R)-1-(4-aminophenyl)ethyl]formamide
- N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide
- N-[(1R)-1-(4-nitrophenyl)ethyl]methanamide
Uniqueness
N-[(1R)-1-(4-nitrophenyl)ethyl]formamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the nitrophenyl and formamide groups allows for versatile chemical modifications and interactions.
Properties
CAS No. |
650608-24-5 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
N-[(1R)-1-(4-nitrophenyl)ethyl]formamide |
InChI |
InChI=1S/C9H10N2O3/c1-7(10-6-12)8-2-4-9(5-3-8)11(13)14/h2-7H,1H3,(H,10,12)/t7-/m1/s1 |
InChI Key |
GXFHOQCJHNYESD-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)[N+](=O)[O-])NC=O |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid](/img/structure/B12601614.png)


![4-Fluoro-5-methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol](/img/structure/B12601631.png)


![2-[4-(2H-1,3-Benzodioxol-5-yl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12601643.png)
![Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester](/img/structure/B12601647.png)


![[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12601666.png)
![Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester](/img/structure/B12601671.png)
![2,2'-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol)](/img/structure/B12601678.png)
![4-[(Acridin-9-yl)ethynyl]benzene-1-thiol](/img/structure/B12601681.png)
